molecular formula C23H26N2O2 B1670337 Dexetimide CAS No. 21888-98-2

Dexetimide

Cat. No. B1670337
CAS RN: 21888-98-2
M. Wt: 362.5 g/mol
InChI Key: LQQIVYSCPWCSSD-QHCPKHFHSA-N
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Description

Dexetimide, also known by the brand name Tremblex, is a piperidine anticholinergic . It is a muscarinic antagonist that is used to treat drug-induced parkinsonism . Dexetimide was discovered at Janssen Pharmaceutica in 1968 .


Molecular Structure Analysis

Dexetimide has the molecular formula C23H26N2O2 . Its average mass is 362.465 Da and its monoisotopic mass is 362.199432 Da . The IUPAC name for Dexetimide is 3-(1-benzyl-4-piperidyl)-3-phenylpiperidine-2,6-dione .


Physical And Chemical Properties Analysis

Dexetimide has the molecular formula C23H26N2O2 . Its average mass is 362.465 Da and its monoisotopic mass is 362.199432 Da . Further physical and chemical properties may be found in specialized chemical databases.

Scientific Research Applications

Neuroleptic-Induced Parkinsonian Symptoms Control

Dexetimide has been identified as an effective agent for controlling neuroleptic-induced parkinsonian symptoms. Clinical research reveals that a single dose of dexetimide can effectively control these symptoms when administered with classical neuroleptics or long-acting neuroleptics like fluspirilene and penfluridol. Its long duration of action is a notable characteristic, offering a practical approach in managing these symptoms in patients undergoing neuroleptic treatment (Dom, Lommel, & Baro, 1971).

Muscarinic Cholinergic Receptor Antagonism

Dexetimide's role as a muscarinic cholinergic receptor antagonist has been explored through the synthesis of radiotracers. These radiotracers, labeled with carbon-11, facilitate in vivo studies of muscarinic cholinergic receptors in the human brain using positron emission tomography. Such studies underscore dexetimide's potential in neuroimaging and neuropharmacological research (Dannals, Långström, Ravert, Wilson, & Wagner, 1988).

Use in Acetylcholine-Receptor Localization

Dexetimide has been utilized as a tool in localizing acetylcholine receptors. Research indicates that the binding of dexetimide is stereospecific, reversible, and correlates well with the physiological response of the acetylcholine receptor. This finding is significant for understanding the post-synaptic membrane functionalities in neurobiological studies (Soudijn, van Wijngaarden, & Ariëns, 1973).

Characterization of Brain Muscarinic Receptors

The characterization and subcellular localization of brain muscarinic receptors have been studied using [3H]dexetimide. This research has been pivotal in determining the specific accumulation of dexetimide in brain regions containing muscarinic receptors, providing insights into the drug's specificity and mechanism of action (Laduron & Janssen, 1979).

Imaging Muscarinic Cholinergic Receptors

Dexetimide has been used in imaging muscarinic cholinergic receptors, leveraging its high affinity to these receptors. This applicationis particularly relevant in the field of emission computed tomography. Studies using I-123-paraiododexetimide demonstrate dexetimide's capability in producing distinct radioactivity concentrations in muscarinic cholinergic receptor-rich areas in the brain, paving the way for advanced imaging techniques in neuropharmacology (Frost, Wilson, Dannals, Ravert, Smith, & Wagner, 1985).

Stereospecific Binding and Muscarinic Receptor Assays

Dexetimide's high affinity and stereospecific nature make it an ideal ligand for muscarinic cholinergic receptor assays. The development of such assays utilizing labeled dexetimide has been significant in exploring the specific receptor sites and understanding the drug's interaction with these receptors (Laduron, Ver Wimp, & Leysen, 1979).

Application in PET Radiopharmaceuticals

Dexetimide has been synthesized for use in PET radiopharmaceuticals. By labeling dexetimide with fluorine-18, it has been possible to evaluate it as a potential ligand for imaging muscarinic cholinergic receptors. This application demonstrates dexetimide's potential in advanced neuroimaging and neuropharmacological research (Wilson, Dannals, Ravert, Frost, & Wagner, 1989).

Biodistribution and Internal Dosimetry

The biodistribution and internal dosimetry of dexetimide have been studied to understand its distribution in the human body and potential applications in imaging muscarinic acetylcholine receptors in the brain and heart. Such studies are critical for assessing the safety and efficacy of dexetimide in clinical settings (Pain, O'Keefe, Ackermann, Doré, Villemagne, & Rowe, 2020).

Safety And Hazards

While a specific safety data sheet for Dexetimide was not found, general safety measures for handling laboratory chemicals should be followed. This includes avoiding inhalation, contact with eyes and skin, and dust or aerosol formation .

properties

IUPAC Name

(3S)-3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQIVYSCPWCSSD-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1[C@@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701043218
Record name Dexetimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexetimide

CAS RN

21888-98-2
Record name Dexetimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21888-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexetimide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021888982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexetimide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08997
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexetimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXETIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43477QYX3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

299-301.5
Record name Dexetimide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08997
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,140
Citations
CC Rowe, N Krishnadas, U Ackermann, V Doré… - Psychiatry Research …, 2021 - Elsevier
M1 and M4 muscarinic receptor (mAChR) agonists are under development for the treatment of schizophrenia, Alzheimer's and Parkinson's disease. We performed first-in-human PET …
Number of citations: 9 www.sciencedirect.com
PM Laduron, MV Wimp, JE Leysen - Journal of neurochemistry, 1979 - Wiley Online Library
A binding assay for muscarinic cholinergic receptors has been developed using labelled dexetimide as ligand and a filtration technique. The main features of this assay are its …
Number of citations: 95 onlinelibrary.wiley.com
RF Dannals, B Långström, HT Ravert, AA Wilson… - International Journal of …, 1988 - Elsevier
… The accumulation of dexetimide was stereospecific, saturable, and displaceable while … Based on these results, we chose to label dexetimide as a radiotracer for studying the m-AChR …
Number of citations: 77 www.sciencedirect.com
JJ Claus, EA Dubois, J Booij, J Habraken… - European journal of …, 1997 - Springer
Decreased muscarinic receptor binding has been suggested in single-photon emission tomography (SPET) studies of Alzheimer's disease. However, it remains unclear whether these …
Number of citations: 48 link.springer.com
W Soudijn, I van Wijngaarden, EJ Ariëns - European Journal of …, 1973 - Elsevier
… .dexetimide even when the molecular structural analogy seems evident. The (-)-isomer … dexetimide when added in 100 times the amount of 3 H-dexetimide does not displace dexetimide …
Number of citations: 49 www.sciencedirect.com
PM Laduron, PFM Janssen - Journal of Neurochemistry, 1979 - Wiley Online Library
[ 3 H]Dexetimide specifically labels brain muscarinic receptors in vivo. After iv injection of labelled drug into rats, radioactivity specifically accumulates in brain regions containing …
Number of citations: 42 onlinelibrary.wiley.com
A Wauquier, CJE Niemegeers, H Lal - Psychopharmacologia, 1975 - Springer
… Increasing doses: 0.04, 0.16, 0.63 and 2.50 mg/kg of the central anticholinergic dexetimide gradually antagonized the haloperidol effects. The highest dose of dexetimide did not reduce …
Number of citations: 35 link.springer.com
Y Uno, K Matsumura, U Scheffel, AA Wilson… - European journal of …, 1991 - Springer
… The affinity of 4-[125I]-dexetimide for both … ]-dexetimide as an agent for labelling mAChR. The effects of long-term administration of atropine on the in vivo binding of 4-[125I]-dexetimide …
Number of citations: 14 link.springer.com
CD Pain, GJ O'Keefe, U Ackermann… - EJNMMI …, 2020 - ejnmmires.springeropen.com
4-[18F] fluorobenzyl dexetimide (F-DEX) is the first non-subtype selective fluorine-18 labelled tracer for muscarinic receptors (mAChR) used in humans. A recent first-in-human study …
Number of citations: 7 ejnmmires.springeropen.com
KL Boundy, LR Barnden, AG Katsifis… - Journal of Clinical …, 2005 - Elsevier
Early detection of Alzheimer’s disease (AD) allows timely pharmacological and social interventions. Alteration in muscarinic receptor binding was evaluated with I-123 iodo-dexetimide (…
Number of citations: 18 www.sciencedirect.com

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